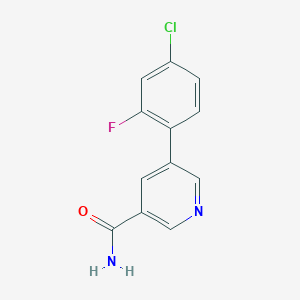
tert-Butyl(6-methyl-5-nitropyridin-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (6-methyl-5-nitropyridin-3-yl)carbamate is a chemical compound with the molecular formula C11H15N3O4. It is a derivative of pyridine, featuring a tert-butyl carbamate group attached to a nitro-substituted pyridine ring. This compound is often used in organic synthesis and research due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-methyl-5-nitropyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 6-methyl-5-nitropyridin-3-yl halides under basic conditions. A common method includes the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can react with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for tert-Butyl (6-methyl-5-nitropyridin-3-yl)carbamate are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial synthesis.
化学反应分析
Types of Reactions
tert-Butyl (6-methyl-5-nitropyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino compound, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学研究应用
tert-Butyl (6-methyl-5-nitropyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-Butyl (6-methyl-5-nitropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity and other biochemical pathways, making the compound useful in various research applications .
相似化合物的比较
Similar Compounds
- tert-Butyl (6-nitropyridin-3-yl)carbamate
- tert-Butyl (5-nitropyridin-3-yl)carbamate
- tert-Butyl (6-chloro-5-methylpyridin-2-yl)carbamate
Uniqueness
tert-Butyl (6-methyl-5-nitropyridin-3-yl)carbamate is unique due to the presence of both a nitro group and a methyl group on the pyridine ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds .
属性
CAS 编号 |
1219948-26-1 |
|---|---|
分子式 |
C11H15N3O4 |
分子量 |
253.25 g/mol |
IUPAC 名称 |
tert-butyl N-(6-methyl-5-nitropyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15N3O4/c1-7-9(14(16)17)5-8(6-12-7)13-10(15)18-11(2,3)4/h5-6H,1-4H3,(H,13,15) |
InChI 键 |
RKBXKOPRBRRUNO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


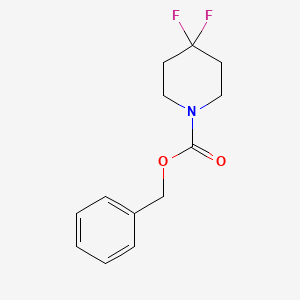
![Ethyl 1,5-dimethyl-4,6-dioxo-2,4,5,6-tetrahydro-1h-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B11860866.png)
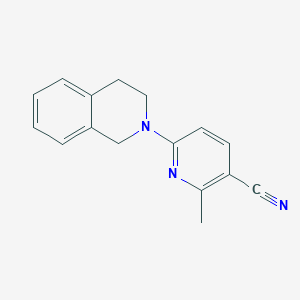
![({8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-5-yl}methyl)dimethylamine](/img/structure/B11860870.png)

![Butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo-](/img/structure/B11860893.png)
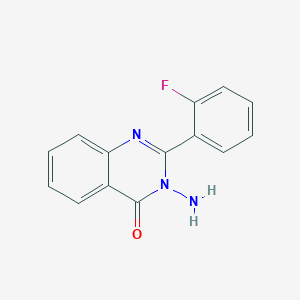

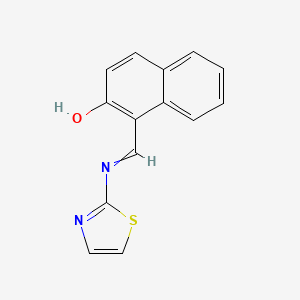
![N-Methyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11860904.png)
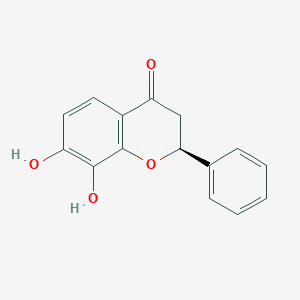
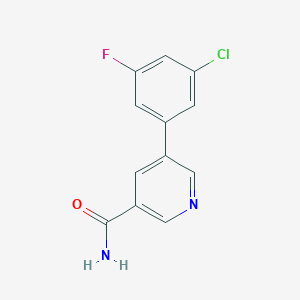
![6-Hydroxy-3-methylbenzo[g]chromene-2,5,10-trione](/img/structure/B11860919.png)
